Cas no 124739-66-8 (4,5,6-trichlorobenzene-1,3-dicarbonitrile)

4,5,6-trichlorobenzene-1,3-dicarbonitrile 化学的及び物理的性質
名前と識別子
-
- 4,5,6-Trichloroisophthalonitrile
- 4,5,6-trichlorobenzene-1,3-dicarbonitrile
- Z1245633240
- 1,3-Benzenedicarbonitrile, 4,5,6-trichloro-
- "4,5,6-Trichloroisophthalonitrile"
-
- インチ: 1S/C8HCl3N2/c9-6-4(2-12)1-5(3-13)7(10)8(6)11/h1H
- InChIKey: LWCRKZIWQYYHIC-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=C(C(C#N)=CC=1C#N)Cl)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 258
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 47.6
4,5,6-trichlorobenzene-1,3-dicarbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1588165-2.5g |
4,5,6-trichlorobenzene-1,3-dicarbonitrile |
124739-66-8 | 95% | 2.5g |
$4424.0 | 2023-07-09 | |
Enamine | EN300-1588165-5.0g |
4,5,6-trichlorobenzene-1,3-dicarbonitrile |
124739-66-8 | 95% | 5.0g |
$6545.0 | 2023-07-09 | |
Enamine | EN300-1588165-2500mg |
4,5,6-trichlorobenzene-1,3-dicarbonitrile |
124739-66-8 | 95.0% | 2500mg |
$4424.0 | 2023-09-23 | |
Enamine | EN300-1588165-1000mg |
4,5,6-trichlorobenzene-1,3-dicarbonitrile |
124739-66-8 | 95.0% | 1000mg |
$2257.0 | 2023-09-23 | |
Enamine | EN300-1588165-5000mg |
4,5,6-trichlorobenzene-1,3-dicarbonitrile |
124739-66-8 | 95.0% | 5000mg |
$6545.0 | 2023-09-23 | |
1PlusChem | 1P028JQN-10g |
4,5,6-trichlorobenzene-1,3-dicarbonitrile |
124739-66-8 | 95% | 10g |
$12056.00 | 2023-12-25 | |
1PlusChem | 1P028JQN-2.5g |
4,5,6-trichlorobenzene-1,3-dicarbonitrile |
124739-66-8 | 95% | 2.5g |
$5530.00 | 2024-07-10 | |
1PlusChem | 1P028JQN-1g |
4,5,6-trichlorobenzene-1,3-dicarbonitrile |
124739-66-8 | 95% | 1g |
$2852.00 | 2024-07-10 | |
1PlusChem | 1P028JQN-5g |
4,5,6-trichlorobenzene-1,3-dicarbonitrile |
124739-66-8 | 95% | 5g |
$8152.00 | 2023-12-25 | |
Aaron | AR028JYZ-500mg |
4,5,6-trichlorobenzene-1,3-dicarbonitrile |
124739-66-8 | 95% | 500mg |
$2445.00 | 2025-02-16 |
4,5,6-trichlorobenzene-1,3-dicarbonitrile 関連文献
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
4,5,6-trichlorobenzene-1,3-dicarbonitrileに関する追加情報
4,5,6-Trichlorobenzene-1,3-Dicarbonitrile: A Comprehensive Overview
4,5,6-Trichlorobenzene-1,3-dicarbonitrile, also known by its CAS registry number 124739-66-8, is a highly specialized organic compound with significant applications in various industries. This compound is characterized by its unique structure, which includes a benzene ring substituted with three chlorine atoms at positions 4, 5, and 6, and two cyano groups at positions 1 and 3. The combination of these substituents imparts distinctive chemical properties that make it valuable in numerous chemical processes.
The synthesis of 4,5,6-trichlorobenzene-1,3-dicarbonitrile involves a series of carefully controlled reactions. Recent advancements in synthetic methodologies have enabled the production of this compound with higher yields and improved purity. Researchers have explored various routes, including nucleophilic aromatic substitution and electrophilic substitution reactions, to optimize the synthesis process. The use of advanced catalysts and reaction conditions has further enhanced the efficiency of these reactions.
In terms of chemical properties, 4,5,6-trichlorobenzene-1,3-dicarbonitrile exhibits high thermal stability and resistance to oxidation. These properties make it an ideal candidate for applications in high-performance materials and advanced chemical intermediates. The compound has been extensively studied for its potential in the development of novel pharmaceuticals and agrochemicals. Recent studies have highlighted its role as a precursor in the synthesis of bioactive molecules with potential therapeutic applications.
The application of 4,5,6-trichlorobenzene-1,3-dicarbonitrile extends beyond the pharmaceutical industry. It has found significant use in the production of specialty polymers and high-performance adhesives. Its ability to form stable bonds under harsh conditions makes it a valuable component in advanced composite materials. Additionally, this compound has been investigated for its potential in energy storage technologies, particularly in the development of next-generation batteries.
Recent research has focused on understanding the environmental impact of 4,5,6-trichlorobenzene-1,3-dicarbonitrile. Studies have shown that while the compound itself is not inherently hazardous under normal conditions, its degradation products may pose risks to aquatic ecosystems. To address this concern, researchers have developed innovative methods for the safe disposal and recycling of this compound. These methods include advanced oxidation processes and bioremediation techniques that ensure minimal environmental impact.
In conclusion, 4,5,6-trichlorobenzene-1,3-dicarbonitrile is a versatile compound with a wide range of applications across multiple industries. Its unique chemical properties and potential for further innovation make it a subject of ongoing research interest. As advancements in synthetic methods and application development continue to emerge, this compound is poised to play an even more significant role in shaping future technologies.
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